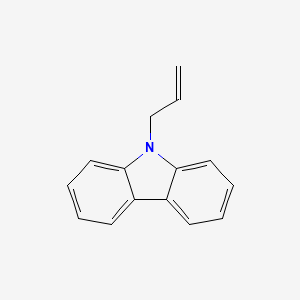













|
REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:16](Br)[CH:17]=[CH2:18].CO>CN(C=O)C>[CH2:18]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH:17]=[CH2:16] |f:1.2|
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
oil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for a further 2 hours at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the end of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed to room temperature within one hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
ADDITION
|
|
Details
|
are also added
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent mixture is then removed in vacuo in a rotary evaporator
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted with 400 ml of petroleum ether (40°-60° C.)
|
|
Type
|
EXTRACTION
|
|
Details
|
Finally, the petroleum ether extract
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in a rotary evaporator
|
|
Type
|
DISTILLATION
|
|
Details
|
The remaining brownish oil is distilled in a high vacuum
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)N1C2=CC=CC=C2C=2C=CC=CC12
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |